1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

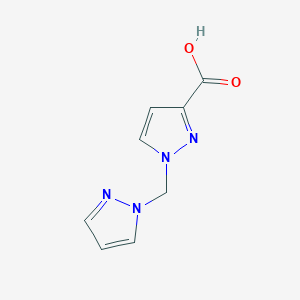

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring two pyrazole rings Pyrazoles are five-membered rings containing two nitrogen atoms

Wissenschaftliche Forschungsanwendungen

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and fluorescent materials.

Wirkmechanismus

Target of Action

Pyrazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been screened for anti-microbial potential and have shown potent antileishmanial and antimalarial activities . The exact targets of this specific compound require further investigation.

Mode of Action

Pyrazole derivatives have been known to interact with various biological targets to exert their effects

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Pyrazole derivatives have been associated with a variety of biological activities . The specific effects of this compound require further investigation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with 1,3-diketones to form the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound often employ eco-friendly and efficient synthetic routes. These may include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to enhance yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Substitution reactions, particularly at the nitrogen atoms, can introduce various functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

1H-pyrazole-3-carboxylic acid: Similar in structure but lacks the additional pyrazole ring.

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole: Similar but without the carboxylic acid group.

1,5-diphenyl-4-(phenyl(1H-pyrazol-1-yl)methyl)-1H-pyrazoles: These compounds have additional phenyl groups, altering their chemical properties.

Uniqueness: 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is unique due to its dual pyrazole rings and the presence of a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Biologische Aktivität

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

- Chemical Formula : C8H8N4O2

- Molecular Weight : 192.18 g/mol

- CAS Number : 1005631-12-8

- IUPAC Name : 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid and its complexes showed dose-dependent antimicrobial effects against various bacterial strains, including E. coli and S. aureus . The in vitro assays utilized methods such as the agar well diffusion technique to evaluate efficacy.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid | E. coli | 32 µg/mL |

| 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Recent findings suggest that this compound can induce apoptosis in cancer cell lines, demonstrating significant growth inhibition. For example, studies reported an IC50 value of approximately 49.85 µM against A549 lung cancer cells . The mechanism involves the inhibition of key pathways associated with cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 49.85 | Apoptosis induction |

| HCT116 (colon cancer) | 0.07 | Aurora-A kinase inhibition |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines, which is crucial in managing conditions like arthritis and other inflammatory diseases . The specific pathways affected include NF-kB signaling, leading to reduced inflammation markers.

Case Studies

Case Study 1 : In a study examining the anti-inflammatory properties of pyrazole derivatives, a compound similar to 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid was tested in animal models. Results indicated a significant reduction in paw edema compared to control groups, supporting its potential as a therapeutic agent in inflammatory disorders .

Case Study 2 : A clinical trial assessed the safety and efficacy of pyrazole-based compounds in patients with chronic pain conditions. Participants receiving treatment reported improved pain management and reduced symptoms associated with inflammation .

Eigenschaften

IUPAC Name |

1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c13-8(14)7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKICSZQRWOVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CN2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.